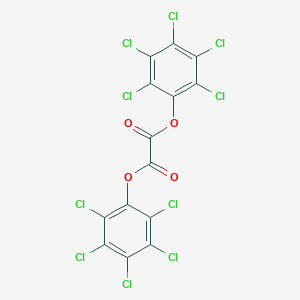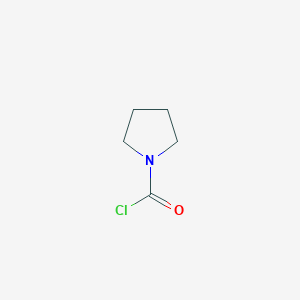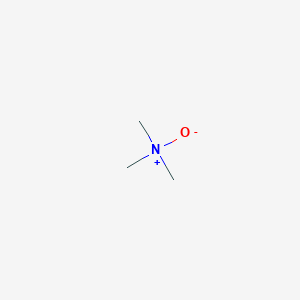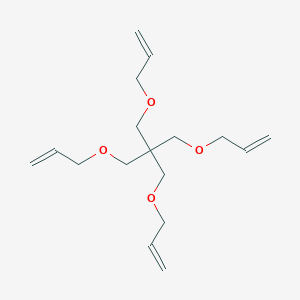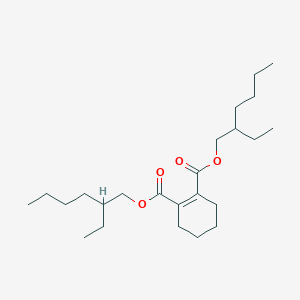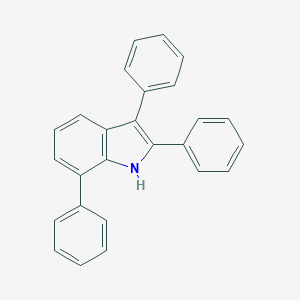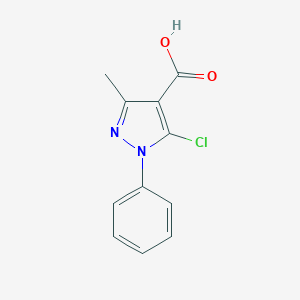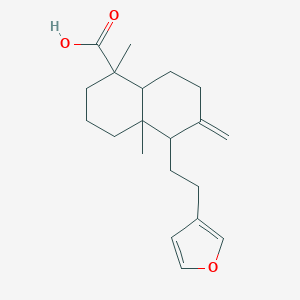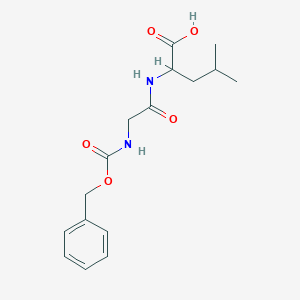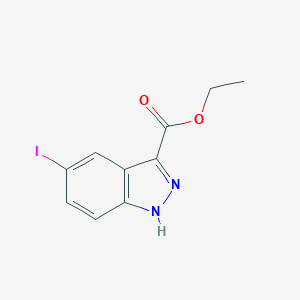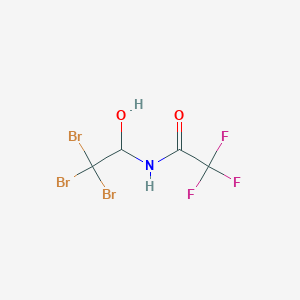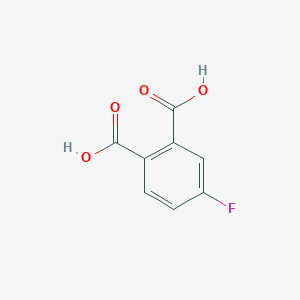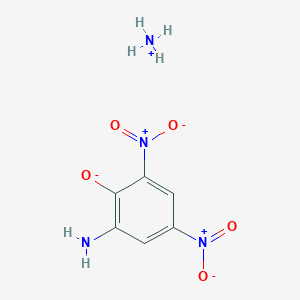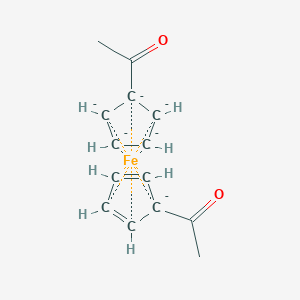
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and versatility in chemical reactions.
Wirkmechanismus
Mode of Action
The compound “1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron” is involved in the Diels–Alder addition . The degenerate sigmatropic migration is found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal/mol . The contribution from suprafacial hydrogen shifts is negligible, and the antarafacial sigmatropic hydrogen shifts are excluded due to their relatively high Gibbs barriers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron typically involves the reaction of cyclopentadiene with iron carbonyl compounds. One common method is the reaction of cyclopentadiene with iron pentacarbonyl under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of various organometallic complexes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of catalysts and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but with different reactivity and applications.
Ferrocene: Another cyclopentadienyl complex with distinct properties and uses.
Uniqueness
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. This versatility makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
1273-94-5 |
|---|---|
Molekularformel |
C14H14FeO2-6 |
Molekulargewicht |
270.10 g/mol |
IUPAC-Name |
1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |
InChI |
InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |
InChI-Schlüssel |
DAVCBKPWWUUYNL-UHFFFAOYSA-N |
SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
Kanonische SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


